

# butamirate citrate accuracy and precision validation data

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## Compound Focus: Butamirate

CAS No.: 18109-80-3

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## Accuracy & Precision Data from Analytical Methods

The following tables consolidate validation data from developed HPLC methods for assaying **Butamirate Citrate (BC)** in pharmaceutical formulations.

Table 1: Summary of Precision Data

Precision Type	Description	Result (RSD%)	Source
<b>Repeatability</b> (Intra-assay)	Analysis of 3 concentrations (BC & Benzoic Acid) across 3 injections [1].	< 2.0%	[1]
<b>Intermediate Precision</b> (Inter-assay)	Analysis of 3 concentrations (BC & Benzoic Acid) on a different day [1].	< 2.0%	[1]
<b>Intermediate Precision</b> (Analyst-to-analyst)	Analysis of 3 concentrations (BC & Benzoic Acid) by a different analyst [1].	< 2.0%	[1]
<b>Precision</b> (Intra-assay)	Analysis of BC across various concentrations [2].	< 2.0%	[2]

Precision Type	Description	Result (RSD%)	Source
Precision (Inter-assay)	Analysis of BC across various concentrations [2].	< 2.0%	[2]

Table 2: Summary of Accuracy and Other Validation Parameters

Parameter	Result for Butamirate Citrate	Source
Accuracy (Recovery)	Close to 100% (No specific numerical data provided in search results) [1]	[1]
Linearity Range	28 µg/mL to 2020 µg/mL (R = 0.9999) [2]	[2]
Linearity Range	0.28 mg/mL to 0.84 mg/mL (Specific R value not provided) [1]	[1]
Limit of Detection (LOD)	23.5 µg/mL [2]	[2]
Limit of Quantification (LOQ)	28 µg/mL [2]	[2]

## Experimental Protocols for Key Data

Here are the detailed methodologies from the studies that generated the above data.

- Protocol 1: Stability-Indicating HPLC Method for BC and Benzoic Acid [1]
  - **Objective:** To develop a method for simultaneous determination of BC and Benzoic Acid in syrup, applicable in stability studies.
  - **Chromatographic Conditions:**
    - **Column:** Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm).
    - **Mobile Phase:** Acetonitrile and a mixture of 10 gm sodium lauryl sulphate + 5ml 1 N sulphuric acid in 1000 ml water (70:30, v/v).
    - **Flow Rate:** 1.7 ml/min.
    - **Detection:** UV at 205 nm.
  - **Validation Procedures:**

- **Precision:** Standard solutions at three concentration levels were injected three times each for "within-day" repeatability. The same solutions were re-assayed by a different analyst and on a different day to determine intermediate precision.
  - **Accuracy:** Assessed by adding known quantities of BC and Benzoic Acid standards to a placebo syrup and calculating the percentage difference between measured and nominal concentrations.
- Protocol 2: Robust HPLC Method for BC in Formulations [2]
    - **Objective:** To develop a straightforward, accurate HPLC method for the assay of BC in tablet and syrup formulations.
    - **Chromatographic Conditions:**
      - **Mobile Phase:** 1:1 (v/v) mixture of acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt.
      - **Detection:** UV at 258.0 nm.
    - **Validation Procedures:**
      - **Linearity:** Solutions in the concentration range of 28–2020 µg/mL were prepared and analyzed.
      - **Precision:** Evaluated through both intra-assay and inter-assay measurements.
      - **Specificity:** The method efficiently separated the analyte from its degradation products formed under stress conditions (alkali, acid, oxygen, temperature).

## Clinical Trial Data on Therapeutic Efficacy

A 1990 clinical trial provides data on the therapeutic effectiveness of **Butamirate** Citrate, which is related to its overall precision in achieving a clinical outcome.

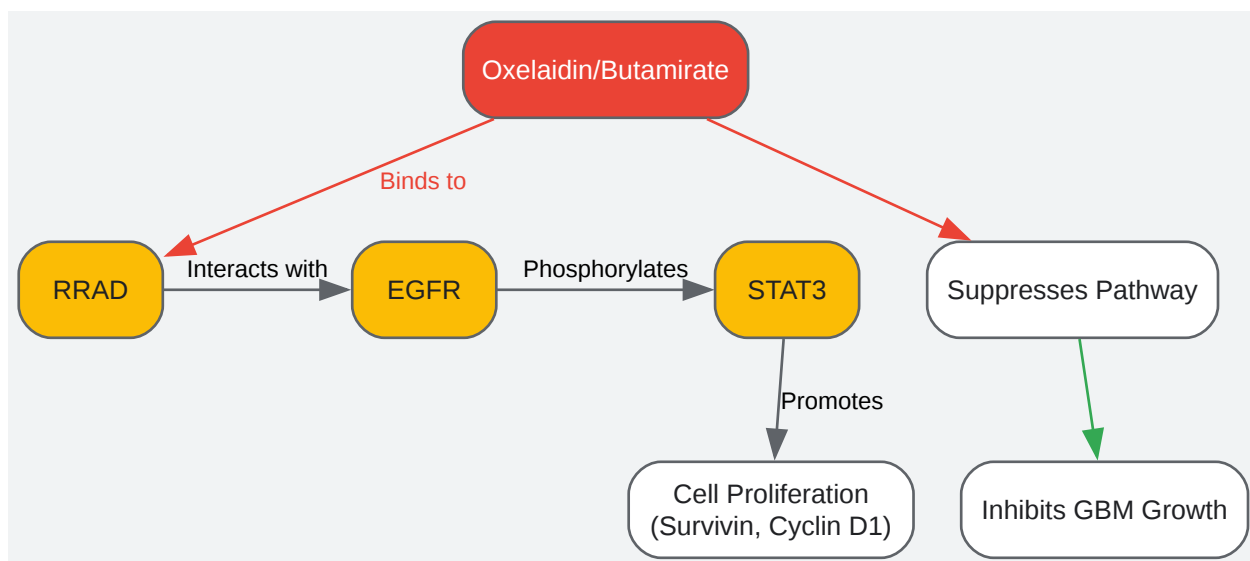
- Protocol: Comparative Clinical Trial of **Butamirate** vs. Clobutinol [3]
  - **Design:** Double-blind, randomized study.
  - **Participants:** 60 patients with irritative cough or chronic cough.
  - **Intervention:** Treatment with either **butamirate** citrate linctus or clobutinol syrup for 5 days.
  - **Efficacy Assessment:** Based on reduction in cough severity and frequency, and global physician opinion.
- **Findings:**
  - **Efficacy:** Both treatments showed highly significant improvement ( $p < 0.001$ ) in cough severity and frequency [3].
  - **Comparative Performance:** For the whole group, no significant differences were found between the two treatments. However, in the subgroup of patients with cough due to

carcinomas (n=14), **butamirate** showed a significantly better effect on cough frequency ( $p = 0.026$ ) and global scores [3].

- **Precision of Effect:** The consistent and significant p-values across the patient groups indicate a precise and reproducible therapeutic effect.

## Novel Research: Anti-Glioblastoma Signaling Pathway

Recent research has uncovered a potential new application for **Butamirate** Citrate in treating glioblastoma (an aggressive brain tumor). The diagram below illustrates the proposed signaling pathway through which it exerts this effect.



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### Diagram Title: **Butamirate** Inhibits RRAD-STAT3 in Glioblastoma

- **Mechanism:** The cough suppressants **oxelaidin and butamirate** were identified as inhibiting the growth of glioblastoma cells that express a GTPase protein called **RRAD** [4].
- **Pathway Interaction:** Docking simulations suggest these drugs bind to RRAD. This binding suppresses the **EGFR/STAT3 signaling pathway**, leading to downregulation of downstream proteins like **cyclin D1 and survivin**, which are essential for cancer cell survival and growth [4].
- **Experimental Evidence:** In a glioblastoma xenograft mouse model, intraperitoneal administration of either drug **markedly suppressed tumor growth** without significant adverse effects, supporting its potential as a novel therapeutic candidate [4].

## Summary of Key Findings

- **Analytical Performance:** Developed HPLC methods demonstrate that **Butamirate** Citrate can be analyzed with **high precision** (RSD consistently below 2.0%) and accuracy in pharmaceutical formulations [1] [2].
- **Therapeutic Efficacy:** Clinical data confirms its **effectiveness as an antitussive**, with a significant reduction in cough frequency and severity. It may offer advantages for specific patient subgroups, such as those with carcinoma-related cough [3].
- **Novel Application:** Emerging preclinical evidence indicates that **butamirate**, along with oxelaidin, has **anti-tumor effects in glioblastoma** by targeting the RRAD/STAT3 signaling pathway, revealing a potential for drug repurposing [4].

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## References

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**Address:** Ontario, CA 91761, United States

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